molecular formula C23H19ClN4O3 B2637462 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 923674-81-1

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Numéro de catalogue: B2637462
Numéro CAS: 923674-81-1
Poids moléculaire: 434.88
Clé InChI: DRBCIFXACYVYRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a chemical compound with the molecular formula C23H19ClN4O3. It belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of similar compounds often involves a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product . A structure-activity relationship (SAR) study led to the identification of potent inhibitors .


Chemical Reactions Analysis

The compound may have inhibitory activities on ENPP1 . The reaction of similar compounds with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino .

Applications De Recherche Scientifique

HIV-1 Protease Inhibition

The compound has been investigated for its potential in inhibiting the Human Immunodeficiency Virus-1 (HIV-1) protease. A study by Zhu et al. (2019) demonstrated that a similar compound with N-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide as the P2 ligand exhibited significant enzyme inhibitory and antiviral activity against HIV-1, including drug-resistant variants, with low cytotoxicity (Zhu et al., 2019).

Antitumor Activities

Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, which showed selective antitumor activities. The R-configuration of these compounds may contribute to their efficacy (Xiong Jing, 2011).

Anticytomegalovirus Activity

Paramonova et al. (2020) synthesized new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, which showed powerful inhibitory activity against human cytomegalovirus in vitro (Paramonova et al., 2020).

Antibacterial Properties

Kostenko et al. (2008) found that similar pyridothienopyrimidinones possess antistaphylococcal activity, demonstrating the antibacterial potential of this class of compounds (Kostenko et al., 2008).

Molecular Structure and Hydrogen Bonding

Trilleras et al. (2008) studied the molecular structures and hydrogen bonding properties of related compounds, highlighting their structural complexity and potential applications in medicinal chemistry (Trilleras et al., 2008).

Antimicrobial Activity

Sraa Abu-Melha (2013) synthesized new compounds incorporating the pyrazolopyridine moiety, which were evaluated as antimicrobial agents. This research contributes to understanding the antimicrobial applications of such compounds (Sraa Abu-Melha, 2013).

Mécanisme D'action

The compound may act on several therapeutic targets. The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with p-toluidine to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "p-toluidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with p-toluidine in the presence of sodium acetate and ethanol to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of sodium acetate and diethyl ether to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide." ] }

923674-81-1

Formule moléculaire

C23H19ClN4O3

Poids moléculaire

434.88

Nom IUPAC

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-10-18(11-5-15)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,26,29)

Clé InChI

DRBCIFXACYVYRL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.